5-nitro-N-(4H-1,2,4-triazol-4-yl)-2-furamide
Overview
Description
5-nitro-N-(4H-1,2,4-triazol-4-yl)-2-furamide is a chemical compound known for its potential applications in various fields, including medicinal chemistry and materials science. This compound features a nitro group, a triazole ring, and a furan ring, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-N-(4H-1,2,4-triazol-4-yl)-2-furamide typically involves multiple steps, including the formation of the triazole ring and the introduction of the nitro group. One common method starts with the reaction of 2-bromoacrylate with hydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization to form the triazole ring. Finally, nitration is performed to introduce the nitro group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes to ensure consistent quality and high yield .
Chemical Reactions Analysis
Types of Reactions
5-nitro-N-(4H-1,2,4-triazol-4-yl)-2-furamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Halogenating agents and nucleophiles are often used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 5-amino-N-(4H-1,2,4-triazol-4-yl)-2-furamide .
Scientific Research Applications
5-nitro-N-(4H-1,2,4-triazol-4-yl)-2-furamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various biologically active compounds, including potential anticancer and antimicrobial agents.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as conductivity and stability.
Biological Studies: Researchers use this compound to study the effects of nitro and triazole groups on biological systems, providing insights into drug design and development.
Mechanism of Action
The mechanism of action of 5-nitro-N-(4H-1,2,4-triazol-4-yl)-2-furamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The triazole ring can also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-nitro-N-(4H-1,2,4-triazol-4-yl) pyridin-2-amine: This compound shares the triazole and nitro groups but has a pyridine ring instead of a furan ring.
3-(1-((2-((4H-1,2,4-triazol-4-yl)amino)pyridin-3-yl)oxy)ethyl)-4-methyl-N-(4-methylbenzyl)benzamide: This compound has a more complex structure with additional functional groups and rings.
Uniqueness
5-nitro-N-(4H-1,2,4-triazol-4-yl)-2-furamide is unique due to its combination of a nitro group, triazole ring, and furan ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various biologically active compounds .
Properties
IUPAC Name |
5-nitro-N-(1,2,4-triazol-4-yl)furan-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5O4/c13-7(10-11-3-8-9-4-11)5-1-2-6(16-5)12(14)15/h1-4H,(H,10,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGVWXYIJAMCTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C(=O)NN2C=NN=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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